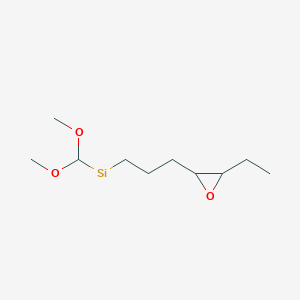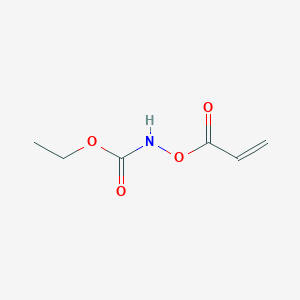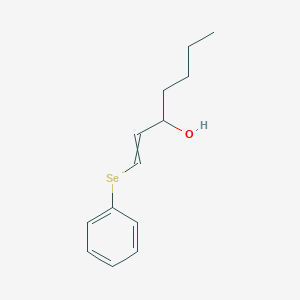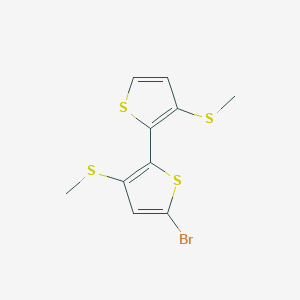
5-Bromo-3,3'-bis(methylsulfanyl)-2,2'-bithiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-3,3’-bis(methylsulfanyl)-2,2’-bithiophene: is an organosulfur compound that belongs to the family of bithiophenes. This compound is characterized by the presence of two thiophene rings, each substituted with a bromine atom and a methylsulfanyl group. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3,3’-bis(methylsulfanyl)-2,2’-bithiophene typically involves the bromination of 3,3’-bis(methylsulfanyl)-2,2’-bithiophene. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atoms, replacing them with hydrogen or other substituents.
Substitution: The bromine atoms in the compound make it susceptible to nucleophilic substitution reactions, where the bromine can be replaced by various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated products.
Substitution: Various substituted thiophenes depending on the nucleophile used.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: While not directly used as a drug, the compound serves as a precursor in the synthesis of pharmaceutical intermediates.
Industry: In the industrial sector, the compound is used in the development of organic electronic materials, such as organic semiconductors and conductive polymers.
作用机制
The mechanism of action of 5-Bromo-3,3’-bis(methylsulfanyl)-2,2’-bithiophene largely depends on its application. In chemical reactions, the bromine atoms and methylsulfanyl groups play crucial roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved are specific to the type of reaction or application being studied.
相似化合物的比较
3,3’-Bis(methylsulfanyl)-2,2’-bithiophene: Lacks the bromine substituents, making it less reactive in certain substitution reactions.
5-Bromo-2,2’-bithiophene: Lacks the methylsulfanyl groups, which affects its electronic properties and reactivity.
3,3’-Bis(methylsulfanyl)-5,5’-dibromo-2,2’-bithiophene: Contains additional bromine atoms, increasing its reactivity in substitution reactions.
Uniqueness: 5-Bromo-3,3’-bis(methylsulfanyl)-2,2’-bithiophene is unique due to the combination of bromine and methylsulfanyl substituents on the bithiophene core. This unique structure imparts specific electronic properties and reactivity patterns that are not observed in other similar compounds.
属性
CAS 编号 |
191213-55-5 |
|---|---|
分子式 |
C10H9BrS4 |
分子量 |
337.4 g/mol |
IUPAC 名称 |
5-bromo-3-methylsulfanyl-2-(3-methylsulfanylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C10H9BrS4/c1-12-6-3-4-14-9(6)10-7(13-2)5-8(11)15-10/h3-5H,1-2H3 |
InChI 键 |
DPVCNCBQRHKQDY-UHFFFAOYSA-N |
规范 SMILES |
CSC1=C(SC=C1)C2=C(C=C(S2)Br)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




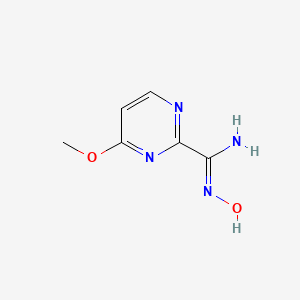
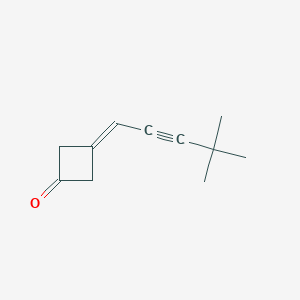
![6-(Pent-4-en-1-yl)-4,6-dihydro-5H-5lambda~6~-thieno[3,4-d][1,3]thiazole-5,5-dione](/img/structure/B12560387.png)


![4-Hydroxy-7-methyl-1-phenyldecahydro-1lambda~5~-phosphinino[2,3-c]pyridine-1-thione](/img/structure/B12560405.png)


![2,2'-[(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]diacetyl chloride](/img/structure/B12560433.png)
